molecular formula C15H8F7NO2 B2714797 N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-01-1

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2714797
CAS No.: 338792-01-1
M. Wt: 367.223
InChI Key: AJWWYUOVCQYKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to its high selectivity and effectiveness in controlling a wide range of broad-leaved weeds. Its chemical structure allows for specific interactions with the target enzyme, making it a potent herbicide with minimal impact on non-target plants .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F7NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWWYUOVCQYKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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